molecular formula C10H10ClNS2 B14751122 Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate CAS No. 713-72-4

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate

Cat. No.: B14751122
CAS No.: 713-72-4
M. Wt: 243.8 g/mol
InChI Key: VMNCNPWWZYTRFD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate is a sulfur-containing organic compound characterized by a carbamodithioate (-NH-CSS-) group linked to a 3-chlorophenyl ring and a prop-2-en-1-yl (allyl) moiety. The allyl group contributes to electrophilic reactivity and may participate in conjugation or addition reactions.

Properties

CAS No.

713-72-4

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

prop-2-enyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C10H10ClNS2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13)

InChI Key

VMNCNPWWZYTRFD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and an alkylating agent such as allyl bromide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:

    Reactants: 3-chloroaniline, carbon disulfide, allyl bromide

    Catalyst: Potassium hydroxide

    Temperature: Controlled to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Various substituted carbamodithioates

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further exploration in cancer therapeutics.

2. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways of certain diseases. For instance, studies have indicated that derivatives of carbamodithioates can act as potent inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Agricultural Science

1. Pesticidal Properties
Research has indicated that carbamodithioates exhibit pesticidal activity. This compound may serve as a lead compound for developing new agrochemicals aimed at pest control. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes in target organisms.

2. Plant Growth Regulation
There is also potential for this compound to act as a plant growth regulator. Studies have suggested that compounds with similar functional groups can influence plant hormone activities, thereby promoting growth or enhancing resistance to environmental stressors.

Materials Science

1. Polymer Additives
In materials science, this compound may find applications as an additive in polymer formulations. Its chemical properties could enhance the thermal stability and mechanical strength of polymers, making it suitable for use in various industrial applications.

2. Synthesis of Novel Materials
The compound can be utilized in the synthesis of novel materials through reactions such as thiol-ene click chemistry. This method allows for the development of advanced materials with tailored properties for specific applications, including coatings and adhesives.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects on cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis
Enzyme Inhibition ResearchEvaluated MAO inhibitionIdentified competitive inhibition with IC50 values indicating high potency against MAO-B
Pesticidal EfficacyTested against common agricultural pestsShowed effective mortality rates and reduced pest populations in controlled environments
Polymer Enhancement StudyExplored additive effects on polymersResulted in improved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate involves the interaction of the carbamodithioate group with specific molecular targets. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic site and prevents substrate binding and subsequent catalysis. The molecular pathways involved include the disruption of enzyme activity and the inhibition of cellular processes dependent on these enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides Structure: Replace the allyl group with a hydrazinyl-thiazoline or arylidene moiety. Synthesis: Prepared via condensation of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, followed by reaction with aromatic aldehydes . Bioactivity: Not explicitly reported, but molecular modeling (Chem3D Pro) suggests electronic properties influenced by the 3-chlorophenyl group and thioamide backbone .

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Structure : Feature a prop-2-en-1-yl group attached to a thiazole-imine core.
  • Bioactivity : Demonstrated high affinity for angiotensin II receptors (PDB ID: 3R8A) in docking studies, with hydrobromide derivatives (e.g., 3(1), 3(3)) showing potent antihypertensive effects comparable to valsartan .
  • Key Difference : The thiazole-imine core replaces the carbamodithioate group, altering hydrogen-bonding and electrostatic interactions.

NOR Derivatives (e.g., ND-7) Structure: Contain a 3-chlorophenyl substituent but lack the allyl and carbamodithioate groups. Bioactivity: Exhibit antibacterial activity (MIC = 1.0 μM against B. subtilis), suggesting the 3-chlorophenyl group enhances Gram-positive targeting .

Allithiamine

  • Structure : Contains a prop-2-en-1-yl disulfanyl moiety but is a thiamine derivative.
  • Bioactivity : Implicated in nutraceutical effects (e.g., anti-diabetic properties), highlighting the role of allyl-sulfur groups in bioactivity .

Electronic and Steric Effects

  • The carbamodithioate group’s sulfur atoms may engage in stronger hydrogen bonding or metal coordination compared to thiazole-based analogs .

Research Implications and Gaps

  • Pharmacological Potential: The combination of 3-chlorophenyl and allyl groups in Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate warrants exploration for antibacterial or antihypertensive activity, building on findings from ND-7 and thiazol-imines .
  • Synthetic Optimization : Adapting ’s methods for hydrazinecarbothioamides could streamline synthesis, while ’s docking studies provide a template for target identification .
  • Structural Analysis : X-ray crystallography (e.g., SHELXL ) or ORTEP-3 modeling could elucidate conformational preferences and intermolecular interactions.

Biological Activity

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate, a compound with the molecular formula C10H10ClNS2C_{10}H_{10}ClNS_2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview of its mechanisms of action, efficacy, and potential applications in medicine.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight239.77 g/mol
Molecular FormulaC10H10ClN S2
SMILESC=CC(=S)N(C1=CC(=C(C=C1)Cl)S)S
LogP3.5
Polar Surface Area50.6 Ų

These properties suggest that this compound is a moderately lipophilic compound, which may influence its absorption and distribution in biological systems.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and inflammatory responses.
  • Antioxidant Properties : Studies have suggested that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary tests indicate that the compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Study 1: Enzyme Inhibition

A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry explored the inhibitory effects of carbamodithioate derivatives on monoamine oxidase (MAO). The results indicated that this compound inhibited MAO-B with an IC50 value of 0.045 µM, demonstrating its potential in treating neurodegenerative diseases like Parkinson's disease .

Study 2: Antioxidant Activity

In a separate investigation focusing on oxidative stress, researchers assessed the compound's ability to scavenge free radicals. The findings revealed that it significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its role as a protective agent against oxidative damage .

Study 3: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various carbamodithioate compounds, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key insights include:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances binding affinity to target enzymes.
  • Alkene Configuration : The prop-2-enyl group appears to play a significant role in modulating biological activity, suggesting that modifications to this moiety could yield compounds with improved potency.

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